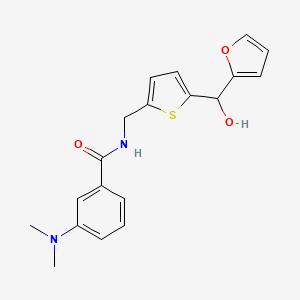
8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound belonging to the class of tetrahydroquinolines It is characterized by a quinoline ring system that is partially hydrogenated, with a carboxylic acid group at the fourth position and a methyl group at the eighth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the catalytic hydrogenation of quinoline-4-carboxylic acids using platinum catalysts. Another approach involves the reduction with Raney nickel in an aqueous alkaline medium, which is stereoselective and yields the cis isomers of the product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the procedures used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic hydrogenation or reduction techniques under controlled conditions.
化学反应分析
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalysts such as platinum or Raney nickel are used in hydrogenation reactions.
Substitution: Reagents like alcohols or amines can be used in the presence of acid catalysts to form esters or amides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Esters or amides of this compound.
科学研究应用
8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.
8-Methyl-1,2,3,4-tetrahydroquinoline: Similar to the title compound but without the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline: A related compound with an isoquinoline ring system.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the methyl group at the eighth position and the carboxylic acid group at the fourth position. These functional groups confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds .
属性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-4,9,12H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNNHDKBJINIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2931505.png)
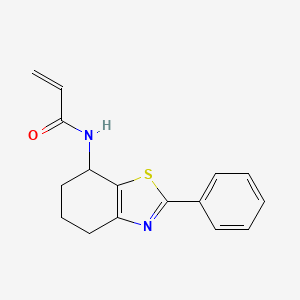
![2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2931508.png)
![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
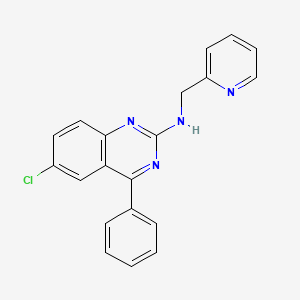
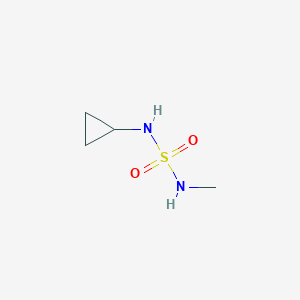
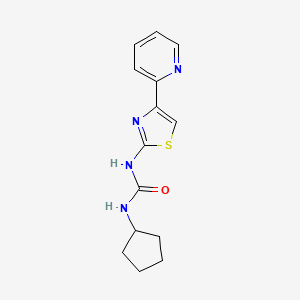
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)
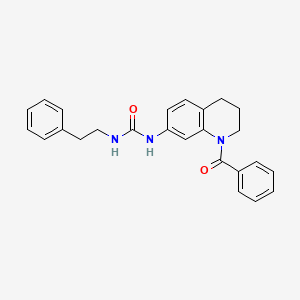
![7-(4-methylphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2931523.png)

